Guanidinhydroiodid

Übersicht

Beschreibung

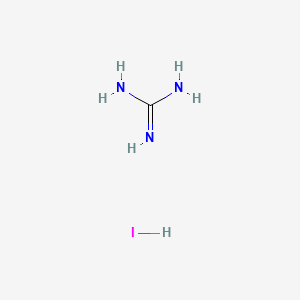

Guanidine Hydroiodide is a compound with the molecular formula CH6IN3 . It’s used in various applications, including as a passivating material for enhancing grain boundaries and improving the open-circuit voltage in the fabrication of polymeric solar cells . It has also been demonstrated that guanidinium iodide (GI) based additives show significant enhancement in carrier lifetimes and open-circuit voltages in hybrid organic-inorganic perovskite solar cells .

Synthesis Analysis

Guanidines can be synthesized through various methods. One approach involves a sequential one-pot synthesis of N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . Another method involves the reaction of N-chlorophthalimide with isocyanides and amines via N-phthaloyl-guanidines . A different approach involves the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide .

Molecular Structure Analysis

The molecular structure of Guanidine Hydroiodide consists of a guanidine molecule and a hydroiodide ion . The guanidine molecule is planar due to the conjugation between the lone pairs of the nitrogen atoms and the imine double bond .

Chemical Reactions Analysis

Guanidine derivatives display excellent activity in the enantioselective reactions of oxazolones with different electrophiles . They also play a crucial role in various biochemical processes and serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

Physical And Chemical Properties Analysis

Guanidine Hydroiodide has a boiling point of 189.7±0.0 °C at 760 mmHg and a vapour pressure of 0.4±0.0 mmHg at 25°C . It also has an enthalpy of vaporization of 44.0±0.0 kJ/mol . Guanidine is a strong monobasic Brønsted base, which readily absorbs water and carbon dioxide from air .

Wissenschaftliche Forschungsanwendungen

Synthese diverser Guanidine

Guanidinhydroiodid wird bei der Synthese diverser N, N′-disubstituierter Guanidine aus N-Chlorphthalimid, Isocyaniden und Aminen verwendet . Diese Strategie ermöglicht einen direkten und effizienten Zugang zu diversen Guanidinen in Ausbeuten von bis zu 81 % durch bisher beispiellose N-Phthaloylguanidine .

Synthese von Guanidin-Derivaten

this compound wird bei der Synthese des Guanidin-Derivats N-{(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylen}benzamid . Diese Verbindung wurde durch die Reaktion von einem Maß N-{[7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamid mit einem Maß Anilin erhalten .

3. Herstellung von Hybrid-Perovskit-Solarzellen this compound wird bei der Herstellung von Hybrid-Perovskit-Solarzellen verwendet . Die Substrattemperatur wird während der Abscheidung der Perovskitschicht auf 70 °C gehalten .

Guanidylierung von Aminen

this compound wird bei der Guanidylierung eines Amins mit geschütztem Thioharnstoff verwendet . Dieser Prozess ist eine praktikable Wahl für die Synthese von Guanidinen .

Wirkmechanismus

Target of Action

Guanidine Hydroiodide primarily targets the neuromuscular junction . It enhances the release of acetylcholine , a neurotransmitter, following a nerve impulse .

Mode of Action

Guanidine Hydroiodide interacts with its targets by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Biochemical Pathways

It is known that the compound plays a key role in various biological functions . Guanidines serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

Result of Action

The molecular and cellular effects of Guanidine Hydroiodide’s action involve changes in the neuromuscular junction. By enhancing the release of acetylcholine and slowing the rates of depolarization and repolarization of muscle cell membranes, Guanidine Hydroiodide can influence muscle contraction .

Action Environment

Guanidine Hydroiodide is a white crystalline solid that is stable in air . It is soluble in water, methanol, and ethanol, but insoluble in ether and acetone . It has strong reducing and alkaline properties These properties may influence the compound’s action, efficacy, and stability in different environments

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Guanidine Hydroiodide plays a crucial role in biochemical reactions due to its ability to form hydrogen bonds and its high basicity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors . These interactions are primarily driven by the guanidinium cation’s ability to form multiple resonance structures, which delocalize the positive charge over the entire functional group, enhancing its binding affinity with aromatic systems in biological environments .

Cellular Effects

Guanidine Hydroiodide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been demonstrated to facilitate cellular translocation and delivery of bioactive cargos through biological barriers . This compound can enhance the cellular uptake of biomolecules by forming charge pairs and hydrogen bonds with cell surface counterparts . Additionally, it has been reported to affect the excitatory postsynaptic potentials in hippocampal neurons, suggesting its role in modulating synaptic activity .

Molecular Mechanism

At the molecular level, Guanidine Hydroiodide exerts its effects through various binding interactions with biomolecules. It acts as a nucleophile in allylation reactions and can form stable guanidinium cations that interact with aromatic systems . These interactions can lead to enzyme inhibition or activation and changes in gene expression. For example, guanidine derivatives have been shown to inhibit certain kinases and modulate the activity of DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Guanidine Hydroiodide can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that guanidine-based compounds can maintain their activity over extended periods, although their efficacy may decrease due to gradual degradation . Long-term exposure to Guanidine Hydroiodide in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of Guanidine Hydroiodide vary with different dosages in animal models. At lower doses, it can enhance synaptic activity and improve cellular uptake of biomolecules . At higher doses, it may exhibit toxic or adverse effects, such as increased excitatory postsynaptic currents and potential neurotoxicity . These threshold effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

Guanidine Hydroiodide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can act as a precursor for the synthesis of other guanidine derivatives, which play essential roles in biological functions . The compound’s high basicity allows it to participate in reactions that modify metabolic flux and alter metabolite levels .

Transport and Distribution

Within cells and tissues, Guanidine Hydroiodide is transported and distributed through interactions with specific transporters and binding proteins. Its ability to form hydrogen bonds facilitates its movement across cellular membranes and its accumulation in particular cellular compartments . This transport mechanism is crucial for its biological activity and effectiveness in various applications.

Subcellular Localization

Guanidine Hydroiodide’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For example, its localization in the nucleus can enhance its interaction with DNA-binding proteins and influence gene expression .

Eigenschaften

IUPAC Name |

guanidine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.HI/c2-1(3)4;/h(H5,2,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDRLGYROXTISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19227-70-4 | |

| Record name | Guanidine, monohydriodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19227-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key applications of Guanidine Hydroiodide in material science?

A1: Guanidine Hydroiodide (GAI) has shown promise in the development of organic-inorganic hybrid perovskite materials for solar cell applications. [, , ] Research indicates that GAI can be used as a precursor in the fabrication of thin films for these solar cells. [, , ] Specifically, GAI reacts with tin iodide (SnI2) to form the perovskite structure C(NH2)3SnI3. []

Q2: How does the addition of Guanidine Hydroiodide impact perovskite solar cell performance?

A2: Studies have explored the impact of adding Guanidine Hydroiodide (GAI) and related compounds during different stages of perovskite solar cell fabrication. [] These studies suggest that GAI, when added to specific precursor solutions, can influence the crystallinity and orientation of the perovskite structure, ultimately impacting solar cell efficiency and stability. [] The exact mechanism of this impact varies depending on the stage at which GAI is introduced during the synthesis process. []

Q3: Are there insights into the reaction dynamics of Guanidine Hydroiodide with Tin Iodide in thin film formation?

A3: Yes, in situ infrared multiple-angle incidence-resolved spectroscopy (IR-MAIRS) analysis has been used to study the formation of C(NH2)3SnI3 (GASnI3) thin films from GAI and SnI2 bilayers. [] This research suggests a diffusion-controlled reaction mechanism, where the formation rate of GASnI3 is influenced by the reaction temperature. []

Q4: How does Guanidine Hydroiodide compare to other additives in terms of its impact on perovskite solar cell properties?

A4: Studies have compared the effects of GAI with additives like guanidine thiocyanate (GASCN) and methylamine thiocyanate (MASCN) on perovskite solar cells. [] While all three additives improved cell efficiency and stability, their mechanisms of action differed. [] This suggests that the choice of additive and its integration method can be tailored to target specific improvements in perovskite solar cell performance.

Q5: Beyond solar cells, are there other applications of Guanidine Hydroiodide?

A5: Guanidine Hydroiodide has been investigated for its potential use as a radiopaque substance in medical imaging. [] The presence of iodine in GAI contributes to its ability to absorb X-rays, making it a potential candidate for enhancing the visibility of specific tissues or structures during X-ray examination. []

Q6: Can Guanidine Hydroiodide be synthesized easily?

A6: Yes, one-step synthesis methods for cyclic Guanidine Hydroiodides have been reported. [] These methods involve reacting isothiouronium iodides with various amines in tetrahydrofuran, resulting in the formation of cyclic Guanidine Hydroiodides. [] Subsequent neutralization yields the desired substituted cyclic guanidines. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)

![{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine](/img/structure/B1357541.png)

![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)